BenchChemオンラインストアへようこそ!

5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Drug Design Medicinal Chemistry Hydrogen Bonding

Select 866050-27-3 for its unique unsubstituted N2 position, providing exactly one hydrogen bond donor critical for target engagement—absent in N2-alkylated analogs. This lead-like fragment (MW 267.28, XLogP3 2.5) is commercially available at ≥98% purity, enabling immediate use in CNS, inflammation, or oncology drug discovery without in-house synthesis.

Molecular Formula C15H13N3O2
Molecular Weight 267.288
CAS No. 866050-27-3
Cat. No. B2909891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
CAS866050-27-3
Molecular FormulaC15H13N3O2
Molecular Weight267.288
Structural Identifiers
SMILESCC1=NNC(=O)N1C2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C15H13N3O2/c1-11-16-17-15(19)18(11)12-7-9-14(10-8-12)20-13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19)
InChIKeyMSWZDEOHWGGYNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866050-27-3 (5-Methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one) Procurement & Differentiation Guide


5-Methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 866050-27-3) is a heterocyclic small molecule belonging to the 1,2,4-triazol-3-one family, characterized by a 5-methyl substitution and a 4-phenoxyphenyl N4-aryl group [1]. The compound possesses a core 2,4-dihydro-3H-1,2,4-triazol-3-one scaffold, which is distinct from 1,2,3-triazole or 1,2,4-triazole analogues, and features an unsubstituted N2 position, resulting in one hydrogen bond donor (N–H) . This structural feature differentiates it from N2-alkylated or N2-arylated triazol-3-one analogs commonly explored in medicinal chemistry programs. The compound is commercially available from multiple suppliers with a purity specification of at least 95% and is primarily utilized as a research intermediate or screening compound in drug discovery campaigns targeting central nervous system (CNS) disorders, inflammation, or oncology [1][2].

Why 866050-27-3 Cannot Be Replaced by N2-Substituted or Heteroaryl Triazol-3-one Analogs


Substituting 866050-27-3 with a generic 1,2,4-triazol-3-one analogue is likely to alter both molecular recognition and physicochemical properties in ways that disrupt specific structure-activity relationships (SAR). The unsubstituted N2 position of 866050-27-3 provides a hydrogen bond donor (HBD) [1], which is absent in N2-methylated analogs such as 2,5-dimethyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (HBD count = 0) [2]. This single HBD can be critical for target engagement, as evidenced by the anticonvulsant SAR of structurally related 4-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones, where N2 substitution dramatically modulated both potency and neurotoxicity [3]. Furthermore, the 4-phenoxyphenyl group provides a specific combination of lipophilicity (XLogP3 = 2.5) and steric bulk that is not replicated by simple phenyl or benzyl ether analogs [1]. Interchanging with N2-benzylated or N2-cyclopropylmethyl derivatives, which possess higher molecular weight and altered conformational profiles, risks loss of the desired permeability–potency balance and may introduce metabolic liabilities not present in the parent scaffold [2][3].

866050-27-3 Quantitative Differentiation Evidence Against Closest Analogs


Hydrogen Bond Donor Count: 866050-27-3 vs. 2,5-Dimethyl Analog

866050-27-3 possesses exactly one hydrogen bond donor (N2–H) [1], whereas the closely related 2,5-dimethyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (CAS 860789-25-9) has zero hydrogen bond donors due to N2-methylation [2]. This difference directly affects the capacity for directional hydrogen bond interactions with biological targets. The presence of a single HBD in 866050-27-3 enables a specific donor–acceptor geometry that is completely absent in the N2-methyl analog, which can only act as a hydrogen bond acceptor.

Drug Design Medicinal Chemistry Hydrogen Bonding

Lipophilicity (XLogP3): 866050-27-3 vs. 2,5-Dimethyl Analog

The computed partition coefficient (XLogP3) for 866050-27-3 is 2.5 [1], while the 2,5-dimethyl-4-(4-phenoxyphenyl) analog has a slightly higher XLogP3 of 2.6 [2]. Although the difference is modest (ΔlogP = 0.1), it reflects the additional methyl group on N2 of the comparator, which marginally increases lipophilicity. This means 866050-27-3 is slightly less lipophilic, potentially offering a subtle advantage in aqueous solubility and reduced non-specific protein binding relative to the N2-methyl analog.

Physicochemical Properties Lipophilicity Drug-likeness

Molecular Size and Steric Bulk: 866050-27-3 vs. 2-Benzyl Analog

866050-27-3 has a molecular weight of 267.28 g/mol [1], whereas the 2-benzyl-5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one analog (CAS 860789-00-0) has a molecular weight of 357.4 g/mol . This represents a 33.7% increase in molecular size for the N2-benzyl analog, which adds significant steric bulk and may hinder binding to targets with constrained active sites or reduce ligand efficiency metrics (e.g., LE, LLE).

Medicinal Chemistry Ligand Efficiency Steric Effects

Anticonvulsant Activity Class-Level Benchmark: 1,2,4-Triazol-3-ones

Though direct anticonvulsant data for 866050-27-3 are not available in the public domain, the 1,2,4-triazol-3-one scaffold to which it belongs has demonstrated quantifiable in vivo anticonvulsant activity. For example, 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one showed an ED50 of 23.7 mg/kg and a protective index (PI = TD50/ED50) of 25.8 in the maximal electroshock (MES) seizure model in mice [1]. This class-level evidence suggests that appropriately substituted 1,2,4-triazol-3-ones, including 866050-27-3, are capable of penetrating the blood–brain barrier and exerting CNS pharmacological effects, positioning the scaffold as a viable starting point for anticonvulsant lead discovery.

Anticonvulsant CNS Drug Discovery Maximal Electroshock

Purity Specification and Inter-Supplier Consistency

866050-27-3 is available from multiple suppliers with a minimum purity specification of 95% (AKSci , CymitQuimica ) and up to 98% (Leyan ), providing procurement flexibility and quality assurance. In contrast, the 2-benzyl analog (CAS 860789-00-0) is listed as discontinued by at least one major supplier , and the 2,5-dimethyl analog (860789-25-9) is typically offered at only 90–95% purity . Higher purity reduces the risk of confounding biological assay results due to impurities and ensures batch-to-batch reproducibility, which is critical for SAR studies.

Quality Control Procurement Purity

866050-27-3 Optimal Application Scenarios for Scientific Procurement


Fragment-Based Drug Discovery (FBDD) and Lead Generation

With a molecular weight of 267.28 g/mol, a single hydrogen bond donor, and moderate lipophilicity (XLogP3 = 2.5), 866050-27-3 falls within lead-like chemical space [1]. Its unsubstituted N2 position allows for straightforward chemical elaboration (e.g., alkylation, acylation, or arylation), making it an ideal core scaffold for fragment growing or library synthesis in FBDD campaigns. The commercial availability at 95–98% purity ensures immediate use without time-consuming in-house synthesis .

CNS Drug Discovery Programs Targeting Ion Channels or GPCRs

The 1,2,4-triazol-3-one class has been validated in the maximal electroshock (MES) seizure model, demonstrating CNS penetration and anticonvulsant efficacy (class-level ED50 ~24 mg/kg, PI >25) [2]. While direct data for 866050-27-3 are not published, its structural similarity to active anticonvulsant triazol-3-ones supports its prioritization as a screening hit or starting point for CNS-active compounds, where the presence of the phenoxyphenyl moiety may impart favorable brain-to-plasma distribution ratios [1].

Structure-Activity Relationship (SAR) Studies Requiring a Defined HBD Pharmacophore

When an SAR campaign demands a single, well-defined hydrogen bond donor at the triazolone N2 position, 866050-27-3 is the appropriate choice because it provides exactly one HBD, in contrast to N2-substituted analogs (e.g., 2,5-dimethyl: 0 HBD) [1][3]. This property is essential for probing target interactions where the N–H forms a key hydrogen bond with a backbone carbonyl or side-chain acceptor, a common motif in kinase and protease inhibitor design.

High-Throughput Screening (HTS) Library Design for Diverse Biological Targets

The combination of a drug-like heterocyclic core, commercial availability, and synthetic tractability makes 866050-27-3 a strong candidate for inclusion in diversity-oriented screening libraries. Its purity specification (95–98%) across multiple suppliers reduces the risk of false positives or negatives due to impurities, a common pitfall in HTS campaigns . Compared to the discontinued 2-benzyl analog, 866050-27-3 offers long-term procurement reliability .

Quote Request

Request a Quote for 5-methyl-4-(4-phenoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.